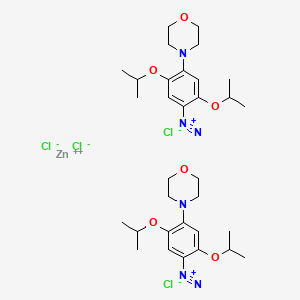
2-Chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate
Descripción general
Descripción
2-Chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate (CNBS) is a diazonium salt that has been used in a variety of scientific and industrial applications. It has been studied for its reactivity, stability, and versatility in a variety of chemical reactions. CNBS is used in a variety of laboratory experiments, and has been used in the synthesis of a number of different compounds.
Aplicaciones Científicas De Investigación
Trace Metal Analysis
2-Chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate and its derivatives have been utilized in the sensitive and selective detection of trace metals. For instance, 2-nitroso-1-naphthol-4-sulphonic acid, a derivative, has been employed for the separation, preconcentration, and determination of trace amounts of cadmium in various samples. The process involves differential pulse polarography after the adsorption of cadmium on a microcrystalline naphthalene complex, providing a rapid, economical, and highly sensitive method for cadmium determination (Taher et al., 2005).
Ozonation Studies
The compound and related chemicals have been studied for their reaction kinetics with ozone in aqueous solutions. These studies are crucial for understanding the degradation pathways and environmental fate of these compounds. For example, the ozone oxidation kinetics of 1-naphthalene sulphonic acid and 3-nitrobenzene sulphonic acid were investigated to understand their reaction behaviors and by-products in water treatment processes (Calderara et al., 2001).
Electrochemical Studies
Derivatives of this compound have been examined for their electrochemical properties. For instance, carbon powder functionalized with 2-methoxy-4-nitrophenyl groups, derived from 2-methoxy-4-nitrobenzenediazonium-1,5-naphthalenedisulfonate, showed significant alterations in surface morphology and electrochemical behavior. Such studies are vital for developing new materials with specific electrochemical characteristics (Pandurangappa & Ramakrishnappa, 2006).
Material Science
In material science, the compound's derivatives have been integrated into layered double hydroxide-like materials for potential applications in concrete and cement. These nanocomposites, by controlling the effect of admixtures on the kinetics of cement hydration, open up new possibilities for construction materials (Raki et al., 2004).
Propiedades
IUPAC Name |
2-chloro-4-nitrobenzenediazonium;naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S.C6H3ClN3O2/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;7-5-3-4(10(11)12)1-2-6(5)9-8/h1-7H,(H,11,12,13);1-3H/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBPUFYOZCBOIB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].C1=CC(=C(C=C1[N+](=O)[O-])Cl)[N+]#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209111 | |
| Record name | 2-Chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6035-19-4 | |
| Record name | Benzenediazonium, 2-chloro-4-nitro-, 2-naphthalenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6035-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-nitrobenzenediazonium naphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-ethoxyphenyl]-](/img/structure/B1616156.png)

![Benzo[b]thiophene-2-carboxylic acid, 2,3-dihydro-3-oxo-](/img/structure/B1616159.png)










